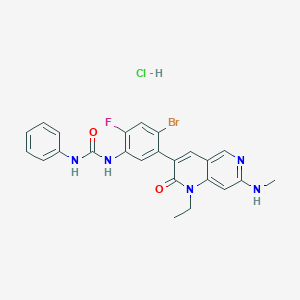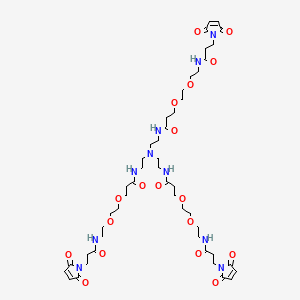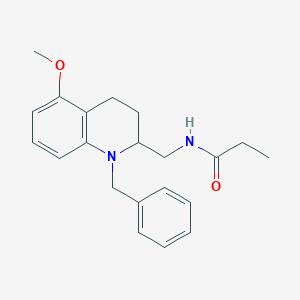
Vezf1-IN-T4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vezf1-IN-T4 is an inhibitor of the pro-angiogenic activity of the zinc finger transcription factor Vezf1.
Applications De Recherche Scientifique
1. Role in Angiogenesis and Vascular Development
Vezf1, a zinc finger transcription factor, plays a crucial role in vascular development and angiogenesis. Studies have shown that inhibitors targeting Vezf1, like T4, can significantly disrupt the process of network formation in endothelial cells without affecting cell viability, offering potential therapeutic applications in diseases like cancer where angiogenesis is a key factor (He et al., 2018). Furthermore, Vezf1 is essential for the proper formation of the blood vascular and lymphatic system, as evidenced by vascular remodeling defects and loss of vascular integrity observed in Vezf1-deficient mice (Kuhnert et al., 2005).
2. Interaction with Endothelial Promoters and Gene Expression
Vezf1 directly activates transcription mediated by the human endothelin-1 promoter, indicating its pivotal role in regulating endothelial transcriptional events, which are crucial for cardiovascular patterning and vascular homeostasis (Aitsebaomo et al., 2001). Additionally, the downregulation of Vezf1 in endothelial cells leads to the inhibition of crucial processes like proliferation, migration, and network formation, further highlighting its regulatory role in angiogenesis (Miyashita et al., 2004).
3. Implications in Cardiac Function and Disease
Vezf1 is also implicated in the regulation of cardiac structure and function. Research indicates that decreased expression of Vezf1 in diseased hearts can lead to impaired cardiac growth and reduced ventricular contractile response, suggesting its potential role in cardiac diseases and regenerative medicine (Paavola et al., 2020).
4. Influence on Cellular Differentiation and Proliferation
Vezf1 is involved in early differentiation processes of the vasculature, influencing cell differentiation, proliferation, and extracellular matrix distribution. The loss of Vezf1 results in reduced retinol/vitamin A signaling and aberrant extracellular matrix formation, which are critical for normal vascular structure formation (Zou et al., 2010).
5. Genetic and Molecular Interactions
Vezf1's interaction with DNA guanine quadruplex structures modulates the levels of VASH1 mRNA isoforms, impacting angiogenesis. This interaction is crucial in regulating angiogenesis through the Vezf1- and VASH1-mediated pathways (Li et al., 2020). Moreover, Vezf1 represses the expression of the antiangiogenic factor Cited2 in endothelial cells, influencing angiogenesis (AlAbdi et al., 2018).
6. Role in Transcriptional Regulation and Epigenetics
Vezf1 is associated with pausing of elongating RNA polymerase II, indicating its role in transcriptional regulation and splicing. The loss of Vezf1 leads to widespread changes in gene-expression profiles, affecting DNA methylation patterns and epigenetic regulation of gene expression (Gowher et al., 2012).
7. Developmental Significance in Embryos
Vezf1 expression correlates with early differentiation of angioblasts into endothelial cells during embryonic development, suggesting its critical role in the endothelial lineage determination and embryonic vasculogenesis and angiogenesis (Xiong et al., 1999).
Propriétés
Nom du produit |
Vezf1-IN-T4 |
|---|---|
Formule moléculaire |
C19H14ClNO7S |
Poids moléculaire |
435.83 |
Nom IUPAC |
6-(3-Chloro-4-methyl-5-sulfobenzamido)-2-hydroxy-1-naphthoic acid |
InChI |
InChI=1S/C19H14ClNO7S/c1-9-14(20)7-11(8-16(9)29(26,27)28)18(23)21-12-3-4-13-10(6-12)2-5-15(22)17(13)19(24)25/h2-8,22H,1H3,(H,21,23)(H,24,25)(H,26,27,28) |
Clé InChI |
XOOUGZYQEAKKMZ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=C2C=CC(NC(C3=CC(S(=O)(O)=O)=C(C)C(Cl)=C3)=O)=CC2=CC=C1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Vezf1 IN-T4; Vezf1 IN T4; Vezf1-IN-T4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)
![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)


![N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine](/img/structure/B1193721.png)
